molecular formula C9H9ClF2O B2813794 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene CAS No. 1881321-95-4

1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene

Cat. No.: B2813794
CAS No.: 1881321-95-4
M. Wt: 206.62
InChI Key: PWXHDLXJPQGHQY-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene is an organic compound with the molecular formula C₉H₉ClF₂O It is a derivative of benzene, characterized by the presence of chlorine, ethoxy, difluoro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene can be synthesized through a multi-step process involving the substitution reactions on a benzene ring. The typical synthetic route involves:

    Nitration: of benzene to introduce nitro groups.

    Reduction: of nitro groups to amines.

    Diazotization: of amines followed by to introduce chlorine.

    Ethoxylation: to introduce the ethoxy group.

    Fluorination: to introduce the difluoro groups.

    Alkylation: to introduce the methyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and pressure regulation are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine, ethoxy, and difluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the removal of halogens or the conversion of ethoxy groups to alcohols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium ethoxide, potassium fluoride, and alkyl halides are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Products with different functional groups replacing the original substituents.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or dehalogenated compounds.

Scientific Research Applications

1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-ethoxy-3,5-difluoro-2-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the nature of the substituents and their ability to participate in chemical reactions. For example, the chlorine and fluorine atoms can form strong bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

    1-Chloro-4-ethoxy-2-methylbenzene: Lacks the difluoro groups, resulting in different chemical properties.

    1-Chloro-3,5-difluoro-2-methylbenzene: Lacks the ethoxy group, affecting its reactivity and applications.

    1-Chloro-4-ethoxy-3,5-difluorobenzene: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness: 1-Chloro-4-ethoxy-3,5-difluoro-2-methylbenzene is unique due to the combination of chlorine, ethoxy, difluoro, and methyl groups on the benzene ring. This combination imparts specific chemical properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-chloro-4-ethoxy-3,5-difluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O/c1-3-13-9-7(11)4-6(10)5(2)8(9)12/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXHDLXJPQGHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1F)Cl)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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